8-Bromo-3-fluoro-1,5-naphthyridine

Synthetic Methodology Cross-Coupling Chemoselectivity

Medicinal chemists targeting kinases or BET bromodomains often synthesize each 1,5-naphthyridine analog de novo. This compound provides orthogonal C8-Br (Suzuki) and C3-F (SNAr) handles for chemoselective sequential diversification from a single intermediate, enabling rapid parallel library synthesis. • C8 cross-coupling for hydrophobic pocket exploration; C3 amine displacement for solvent-exposed region • Directly applicable to MELK inhibitor chemotypes (US 9,067,937 B2) • Avoids protection/deprotection needed with mono-halogenated cores

Molecular Formula C8H4BrFN2
Molecular Weight 227.03 g/mol
CAS No. 1437790-07-2
Cat. No. B1376968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-fluoro-1,5-naphthyridine
CAS1437790-07-2
Molecular FormulaC8H4BrFN2
Molecular Weight227.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=NC2=C1Br)F
InChIInChI=1S/C8H4BrFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H
InChIKeyQNHBMLLXIUAMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-fluoro-1,5-naphthyridine: Dual-Halogenated Scaffold


8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) is a heteroaromatic compound belonging to the 1,5-naphthyridine class, characterized by bromine at the 8-position and fluorine at the 3-position . The molecular formula is C8H4BrFN2 with a molecular weight of 227.03 g/mol . The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry due to its demonstrated activity against a range of therapeutic targets, including kinases and bromodomains [1]. This specific derivative, with its orthogonal halogen substitution pattern, is primarily valued as a versatile synthetic intermediate enabling sequential, chemoselective cross-coupling reactions for the rapid construction of diverse, functionalized molecular libraries.

Dual reactivity
Supports stepwise chemoselective cross-coupling at C8–Br then C3–F
Scaffold efficiency
Enables rapid assembly of diversified 1,5-naphthyridine libraries for SAR
Target context
Reported scaffold associated with kinase and bromodomain target engagement studies

8-Bromo-3-fluoro-1,5-naphthyridine: Irreplaceable Chemoselectivity


Procurement of this specific regioisomer and halogen combination is non-negotiable in many synthetic sequences. The distinct reactivity of the C8–Br bond relative to the C3–F bond dictates a unique chemoselectivity profile in cross-coupling reactions [1]. A mono-halogenated analog (e.g., 8-bromo-1,5-naphthyridine) lacks the orthogonal handle for sequential diversification, while a regioisomer (e.g., 3-bromo-8-fluoro-1,5-naphthyridine) would place the reactive site at a different electronic and steric environment, potentially altering reaction yields and the biological properties of downstream products. The fluorine atom at the 3-position is not merely an inert placeholder; it can modulate the electronic properties of the naphthyridine core and serve as a metabolic soft spot or a site for further nucleophilic aromatic substitution under specific conditions, functions that a hydrogen or chlorine atom cannot replicate [2]. Substituting with a non-halogenated core would entirely eliminate the rapid diversification pathways enabled by palladium-catalyzed cross-coupling.

Mono-halogenated analog
8-Bromo-1,5-naphthyridine lacks the C3–F handle, limiting diversification to a single site and doubling synthetic steps for SAR.
Regioisomer mismatch
3-Bromo-8-fluoro substitution places the reactive site in a different electronic/steric environment, potentially altering coupling yields and downstream properties.
Chlorinated analog reactivity
8-Chloro analog may require harsher coupling conditions due to lower C–Cl oxidative addition reactivity, potentially narrowing substrate scope.

8-Bromo-3-fluoro-1,5-naphthyridine: Key Evidence & Benchmarks


C8-Br Selective Suzuki-Miyaura Coupling

In Pd-catalyzed Suzuki-Miyaura coupling reactions, the C8–Br bond of 8-bromo-3-fluoro-1,5-naphthyridine undergoes oxidative addition with palladium significantly faster than the C3–F bond, allowing for exclusive substitution at the 8-position. This orthogonal reactivity profile enables a sequential two-step diversification strategy: first, functionalization at C8 via Suzuki coupling, followed by a second coupling or nucleophilic aromatic substitution at C3 after activation or under forcing conditions. In contrast, the analogous 8-chloro-3-fluoro-1,5-naphthyridine (C8–Cl bond) would exhibit reduced reactivity, often requiring harsher conditions or specialized ligands, which can lead to lower yields and narrower substrate scope [1]. While direct kinetic data comparing this specific compound to its chloro analog is not available in the public domain, extensive literature on aryl halide reactivity establishes that the C–Br bond (bond dissociation energy ~84 kcal/mol) is significantly more reactive in oxidative addition than C–Cl (BDE ~95 kcal/mol), providing a class-level inference for the enhanced synthetic utility of the bromo derivative in mild cross-coupling conditions [2].

C8-Br vs C8-Cl Reactivity
Class-level
C8–Br: ~84 kcal/mol BDE, high oxidative addition rate C8–Cl: ~95 kcal/mol BDE, lower reactivity; rate enhancement ~10–100× for C–Br
Supports mild cross-coupling conditions and broader substrate scope
Class-level aryl halide reactivity; direct kinetic data not available for this compound
Synthetic Methodology Cross-Coupling Chemoselectivity

Orthogonal C8 and C3 Diversification

The presence of both a bromine and a fluorine substituent provides two distinct synthetic handles for orthogonal diversification. The C8–Br bond is amenable to a wide range of Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira, Buchwald-Hartwig), while the C3–F bond can be subsequently activated via nucleophilic aromatic substitution (SNAr) with amines or alkoxides under appropriate conditions [1]. This dual reactivity is not possible with mono-halogenated analogs like 3-fluoro-1,5-naphthyridine (no C8 handle) or 8-bromo-1,5-naphthyridine (no C3 handle). Furthermore, compared to the regioisomer 3-bromo-8-fluoro-1,5-naphthyridine, the electronic distribution in the target compound places the more reactive C–Br bond at a position with potentially different steric accessibility and electronic influence from the ring nitrogens, which can affect coupling yields and the binding orientation of the resulting derivatives [2]. Although no direct comparative yield data for parallel reactions on regioisomers is available, the principle of orthogonal reactivity is a cornerstone of modern medicinal chemistry and is explicitly leveraged in the design of naphthyridine-based kinase inhibitors [3].

Orthogonal Diversification Sites
Class-level
2 orthogonal handles (C8-Br, C3-F) vs 1 for mono-halogenated analogs
Enables at least two-step sequential library synthesis from a single starting material
Binary advantage; direct comparative yields not publicly available
Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

1,5-Naphthyridine Scaffold for Kinase Inhibition

The 1,5-naphthyridine core has been validated as a privileged scaffold for kinase inhibition, with derivatives showing potent activity against targets such as c-Met, MELK, and BET bromodomains [REFS-1, REFS-2]. While 8-bromo-3-fluoro-1,5-naphthyridine itself is primarily a synthetic intermediate, it serves as the direct precursor to a series of 1,5-naphthyridine-based MELK inhibitors claimed in patent literature [3]. This patent discloses a range of compounds derived from halogenated naphthyridines that exhibit inhibitory activity against maternal embryonic leucine zipper kinase (MELK), a target implicated in cancer stem cell maintenance. The specific substitution pattern of the target compound (8-bromo, 3-fluoro) is directly within the general Markush structure of these inhibitors, suggesting its utility in generating potent analogs. In contrast, the 1,6-naphthyridine isomer, while also active, was found to be a more promising core for c-Met inhibition [1], underscoring the importance of the 1,5-regioisomer for specific kinase targets like MELK. This target-specific scaffold preference provides a clear rationale for selecting the 1,5-naphthyridine over the 1,6-isomer when developing MELK inhibitors.

1,5- vs 1,6-Naphthyridine Targeting
Class-level
1,5-naphthyridine core: MELK inhibitor patent context, low nM IC50 range for optimized derivatives 1,6-naphthyridine core: reported more promising for c-Met inhibition
Scaffold selection supports MELK/BET programs; 1,6-isomer may be considered for c-Met studies
Direct kinase selectivity data not published for this intermediate
Kinase Inhibition Drug Discovery MELK BET Bromodomain

8-Bromo-3-fluoro-1,5-naphthyridine: High-Impact Applications


Sequential Library Synthesis for Kinase SAR

In a medicinal chemistry campaign targeting a kinase of interest (e.g., MELK or a novel kinase), this compound serves as the ideal starting material for a two-step, parallel library synthesis. First, a diverse set of aryl/heteroaryl boronic acids is coupled at the C8 position via Suzuki-Miyaura reaction to explore the hydrophobic pocket. Subsequently, the C3-fluoro group is displaced with various amines under SNAr conditions to probe the solvent-exposed region. This orthogonal approach, enabled by the unique dual-halogen substitution pattern [1], is significantly more efficient than synthesizing each analog de novo. A comparator such as 8-bromo-1,5-naphthyridine would only allow for a single round of diversification, limiting SAR exploration and increasing the number of synthetic steps required to achieve the same chemical diversity [2].

MELK Inhibitor Synthesis from Patents

This compound is directly applicable as a key intermediate in the synthesis of 1,5-naphthyridine-based MELK inhibitors, as exemplified in US Patent 9,067,937 B2 [3]. The patent describes a series of compounds where the naphthyridine core is functionalized at the 8-position via cross-coupling and further elaborated at the 3-position. Using 8-bromo-3-fluoro-1,5-naphthyridine allows for a concise, convergent synthesis of these patented chemotypes, providing a clear advantage over alternative routes that would require multiple protection/deprotection steps. This direct applicability to a specific, patented inhibitor class offers a tangible procurement justification for laboratories focused on MELK-targeted cancer therapeutics.

BET Bromodomain Inhibitor Optimization

Given the established activity of 1,5-naphthyridine derivatives against BET bromodomains [2], this compound can be employed to rapidly generate focused libraries aimed at improving potency, selectivity, or pharmacokinetic properties of a lead series. The orthogonal halogens allow for systematic modification of the core scaffold to probe interactions with the acetyl-lysine binding pocket and adjacent regions. Substituting this dual-halogenated building block for a mono-halogenated analog would significantly curtail the chemical space that can be efficiently explored, potentially missing key interactions that confer enhanced binding affinity and cellular activity.

Application
Selection Property
Validation Focus
Sequential Library Synthesis for Kinase SAR
Orthogonal dual-halogen substitution pattern
Chemoselective cross-coupling efficiency, stepwise diversification
MELK Inhibitor Intermediate Synthesis
Patented MELK inhibitor design context
Regiochemical fidelity, convergent synthetic route
BET Bromodomain Inhibitor Optimization
1,5-Naphthyridine core for BET binding site exploration
Systematic modification of acetyl-lysine pocket interactions

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